molecular formula C15H13ClN2O3 B5663472 N-(4-chloro-2-methylphenyl)-2-methyl-3-nitrobenzamide

N-(4-chloro-2-methylphenyl)-2-methyl-3-nitrobenzamide

Cat. No.: B5663472
M. Wt: 304.73 g/mol
InChI Key: CJZSZTUAFXPWRV-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-2-methyl-3-nitrobenzamide: is an organic compound with a complex structure that includes a chlorinated phenyl group, a nitro group, and a benzamide moiety

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-9-8-11(16)6-7-13(9)17-15(19)12-4-3-5-14(10(12)2)18(20)21/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZSZTUAFXPWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-methylphenyl)-2-methyl-3-nitrobenzamide typically involves the reaction of 4-chloro-2-methylaniline with 2-methyl-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-chloro-2-methylphenyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide solutions.

Major Products:

    Reduction: N-(4-chloro-2-methylphenyl)-2-methyl-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-chloro-2-methylaniline and 2-methyl-3-nitrobenzoic acid.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-2-methyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The exact mechanism of action of N-(4-chloro-2-methylphenyl)-2-methyl-3-nitrobenzamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The nitro group may also play a role in generating reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

  • N-(4-chloro-2-methylphenyl)-4-hydroxybenzamide
  • N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide
  • N-(4-chlorophenyl)-4-hydroxybenzamide

Comparison: N-(4-chloro-2-methylphenyl)-2-methyl-3-nitrobenzamide is unique due to the presence of both a nitro group and a chlorinated phenyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds that may lack one or both of these groups. For instance, the nitro group can undergo reduction to form amines, which can further participate in various biochemical reactions, while the chlorinated phenyl group can undergo substitution reactions to form diverse derivatives.

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